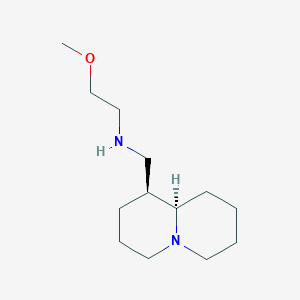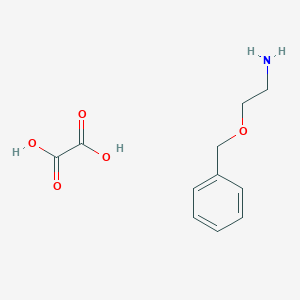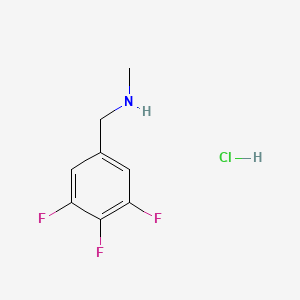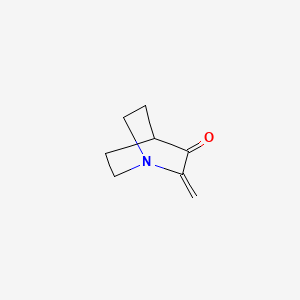
5-(2,4,5-trifluorobenzyl)-1H-1,2,4-triazol-3-amine nitrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,4,5-trifluorobenzyl)-1H-1,2,4-triazol-3-amine nitrate is a compound that features a trifluorobenzyl group attached to a triazole ring, with a nitrate counterion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4,5-trifluorobenzyl)-1H-1,2,4-triazol-3-amine nitrate typically involves the following steps:
Preparation of 2,4,5-trifluorobenzyl chloride: This can be achieved by reacting 1,2,4-trifluorobenzene with paraformaldehyde in the presence of a chlorinating agent.
Formation of 5-(2,4,5-trifluorobenzyl)-1H-1,2,4-triazole: The 2,4,5-trifluorobenzyl chloride is then reacted with 1H-1,2,4-triazole under basic conditions to form the desired triazole derivative.
Nitration: The final step involves the nitration of the triazole derivative to obtain this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-(2,4,5-trifluorobenzyl)-1H-1,2,4-triazol-3-amine nitrate can undergo various chemical reactions, including:
Substitution Reactions: The trifluorobenzyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction under appropriate conditions.
Nitration: As mentioned in the synthesis, nitration is a key reaction for introducing the nitrate group.
Common Reagents and Conditions
Chlorinating Agents: For the preparation of 2,4,5-trifluorobenzyl chloride, common chlorinating agents include thionyl chloride and phosphorus trichloride.
Bases: Sodium hydroxide or potassium carbonate are often used in the formation of the triazole derivative.
Nitrating Agents: Nitric acid or a mixture of nitric and sulfuric acids are used for nitration.
Major Products
The major products formed from these reactions include the desired this compound and various intermediates such as 2,4,5-trifluorobenzyl chloride and 5-(2,4,5-trifluorobenzyl)-1H-1,2,4-triazole.
科学研究应用
5-(2,4,5-trifluorobenzyl)-1H-1,2,4-triazol-3-amine nitrate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific electronic and optical properties.
Agrochemicals: It can be used in the synthesis of pesticides and herbicides due to its potential bioactivity.
作用机制
The mechanism of action of 5-(2,4,5-trifluorobenzyl)-1H-1,2,4-triazol-3-amine nitrate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorobenzyl group can enhance the compound’s binding affinity and selectivity, while the triazole ring can modulate its electronic properties. The nitrate group may also play a role in the compound’s solubility and stability.
相似化合物的比较
Similar Compounds
2,4,5-Trifluorobenzyl alcohol: This compound shares the trifluorobenzyl group but lacks the triazole ring and nitrate group.
2,4,5-Trifluorobenzyl bromide: Similar to the alcohol, this compound has the trifluorobenzyl group but with a bromide substituent instead of the triazole and nitrate groups.
Uniqueness
5-(2,4,5-trifluorobenzyl)-1H-1,2,4-triazol-3-amine nitrate is unique due to the combination of the trifluorobenzyl group, triazole ring, and nitrate group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry, materials science, and agrochemicals.
属性
IUPAC Name |
nitric acid;5-[(2,4,5-trifluorophenyl)methyl]-1H-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4.HNO3/c10-5-3-7(12)6(11)1-4(5)2-8-14-9(13)16-15-8;2-1(3)4/h1,3H,2H2,(H3,13,14,15,16);(H,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLNJEFDSGAVQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)CC2=NC(=NN2)N.[N+](=O)(O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
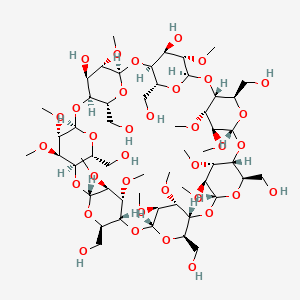
![2,2'-(1,1-Dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[5-methylphenol]](/img/structure/B8023838.png)
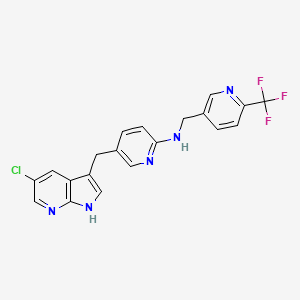

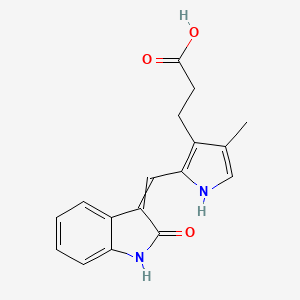
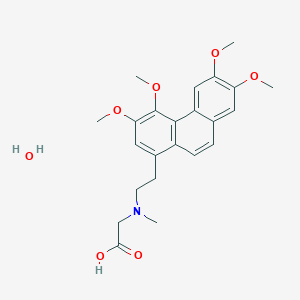
![(1S,2S,3R,13S)-7-nitro-18-oxo-11,19-diazapentacyclo[11.7.1.02,11.05,10.014,19]henicosa-5(10),6,8,14,16-pentaene-3-carboxylic acid](/img/structure/B8023872.png)

